molecular formula C19H24N2O3 B7875939 1-((2-(2,4-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid

1-((2-(2,4-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid

Cat. No.: B7875939
M. Wt: 328.4 g/mol
InChI Key: DLXGORYQTUNNEH-UHFFFAOYSA-N
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Description

1-((2-(2,4-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a carboxylic acid group, and a substituted oxazolyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the oxazolyl core. One common approach is the cyclization of 2,4-dimethylphenylacetic acid with methyloxazol-4-ylmethylamine under acidic conditions. The resulting intermediate is then reacted with piperidine-4-carboxylic acid to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be oxidized to form its corresponding acid anhydride or ester.

  • Reduction: The oxazolyl ring can be reduced to form a corresponding amine derivative.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Acid anhydrides, esters.

  • Reduction: Piperidine derivatives, amine oxazoles.

  • Substitution: Alkylated piperidines, amine-substituted oxazoles.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and inflammation.

  • Industry: Its derivatives are used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Piperidine-4-carboxylic acid

  • 2,4-Dimethylphenylacetic acid

  • Methyloxazol-4-ylmethylamine

This compound represents a valuable tool in the arsenal of chemists and researchers, offering a versatile platform for the development of new drugs, materials, and chemical processes.

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Properties

IUPAC Name

1-[[2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-12-4-5-16(13(2)10-12)18-20-17(14(3)24-18)11-21-8-6-15(7-9-21)19(22)23/h4-5,10,15H,6-9,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXGORYQTUNNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-((2-(2,4-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
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1-((2-(2,4-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
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1-((2-(2,4-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
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1-((2-(2,4-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
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1-((2-(2,4-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
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1-((2-(2,4-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid

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